molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5

1-N-ethyl-4-fluorobenzene-1,2-diamine

Cat. No.: B175850
CAS No.: 1737-43-5
M. Wt: 154.18 g/mol
InChI Key: MWWCJCWHUBZEIA-UHFFFAOYSA-N
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Description

1-N-ethyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the nitrogen atom and a fluorine atom at the fourth position.

Preparation Methods

The synthesis of 1-N-ethyl-4-fluorobenzene-1,2-diamine typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amine groups.

    Ethylation: The amine groups are ethylated to form the desired compound.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-N-ethyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-N-ethyl-4-fluorobenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-ethyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

1-N-ethyl-4-fluorobenzene-1,2-diamine can be compared with other similar compounds, such as:

    1-N-ethyl-4-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.

    1-N-methyl-4-fluorobenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications. The presence of the fluorine atom, in particular, can affect the compound’s electronic properties and interactions with other molecules .

Properties

IUPAC Name

1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCJCWHUBZEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612018
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-43-5
Record name N~1~-Ethyl-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-ethyl-4-fluorobenzene-1,2-diamine
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